7-fluoro-4-methoxy-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-4-methoxy-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 7-fluoro-4-methoxy-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
7-fluoro-4-methoxy-2,3-dihydro-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol . Major products formed from these reactions include tricyclic indoles and azepinoindoles .
Scientific Research Applications
They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These properties make them valuable for developing new therapeutic agents and studying biological processes.
Mechanism of Action
The mechanism of action of 7-fluoro-4-methoxy-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
7-fluoro-4-methoxy-2,3-dihydro-1H-indole can be compared with other similar indole derivatives, such as 7-fluoroindolin-2,3-dione and 7-fluoro-1H-indole-2,3-dione . These compounds share structural similarities but may differ in their biological activities and applications. The unique properties of this compound, such as its specific substitution pattern, contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C9H10FNO |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
7-fluoro-4-methoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10FNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-3,11H,4-5H2,1H3 |
InChI Key |
NWDXRIZPAGAHAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCNC2=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.